4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
Description
4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenylsulfonamide group attached to a 2-methoxydibenzo[b,d]furan scaffold. This compound integrates a dibenzofuran moiety, which confers rigidity and aromaticity, and a methoxy group that enhances electron-donating properties. The fluorine atom on the benzene ring may influence electronic characteristics, such as lipophilicity and metabolic stability, while the sulfonamide group enables hydrogen bonding and interaction with biological targets .
Properties
IUPAC Name |
4-fluoro-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADDIITVKZLKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common approach is to begin with 2-methoxydibenzofuran-3-ylamine, which undergoes a sulfonation reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide may be used to study biological processes and interactions. Its potential as a probe or inhibitor in biochemical assays makes it a useful tool for understanding cellular mechanisms.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry: In industry, this compound may find applications in the development of new materials or as a component in various chemical processes. Its unique properties could be harnessed for innovative solutions in material science and engineering.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Sulfonamides
Key Observations:
- The dibenzofuran scaffold in the target compound provides structural rigidity compared to linear systems like thiophene-pyridine hybrids or oxazole derivatives .
- The methoxy group in the dibenzofuran moiety enhances electron donation, contrasting with the electron-withdrawing nitro group in 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide .
- Fluorine substitution improves metabolic stability compared to methyl or bromine analogs (e.g., 4-bromo-N-(4-nitrophenyl)benzenesulfonamide) .
Crystallographic and Computational Insights
- Crystal Packing : 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide () exhibits intermolecular interactions via nitro and sulfonamide groups, whereas the methoxy group in the target compound may facilitate hydrogen bonding with adjacent molecules .
- Hirshfeld Surface Analysis : Comparisons between bromine and fluorine analogs () reveal differences in halogen bonding and van der Waals interactions, influencing solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
